Schleicheol 1
Overview
Description
Schleicheol 1 is a high-purity natural product with a molecular formula of C30H52O2 and a molecular weight of 444.74 g/mol . It is a type of steroid and is derived from the herbs of Pueraria lobata .
Molecular Structure Analysis
Schleicheol 1 is a terpenoid that can be isolated from Secamone lanceolata . Its molecular structure is characterized by a molecular formula of C30H52O2 . The structure is classified under terpenoids and sesquiterpenes .Physical And Chemical Properties Analysis
Schleicheol 1 is a powder and is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . It has a molecular weight of 444.74 g/mol .Scientific Research Applications
Isolation and Cancer Cell Growth Inhibition
Schleicheol 1 is a compound isolated from the bark and stem of the Sri Lankan tree Schleichera oleosa. It was identified during research focused on finding cancer cell growth inhibitory substances. In this context, schleicheol 1, along with other related sterols, was found to have inhibitory effects on cancer cell growth, specifically against the P-388 lymphocytic leukemia cell line. This discovery highlights the potential of schleicheol 1 in cancer research, especially in the development of novel cancer therapies (Pettit et al., 2000).
Presence in Rice Bran and Structural Analysis
Another significant study focused on schleicheol 1 involved its identification in rice (Oryza sativa) bran. This research not only isolated schleicheol 1 but also performed detailed structural analysis using two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The presence of schleicheol 1 in rice bran and the detailed analysis of its structure contribute to our understanding of the bioactive compounds present in rice bran, which is often considered a byproduct (Jung et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3/t20-,21-,23+,24-,25+,26+,27+,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJLFLNKMQSUFO-XNXDZERNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)OC)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294183 | |
Record name | (3β,7β)-7-Methoxystigmast-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Schleicheol 1 | |
CAS RN |
256445-66-6 | |
Record name | (3β,7β)-7-Methoxystigmast-5-en-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256445-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,7β)-7-Methoxystigmast-5-en-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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